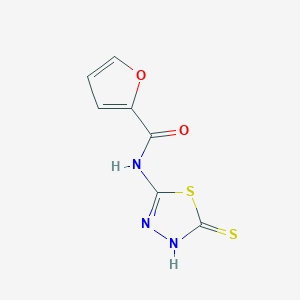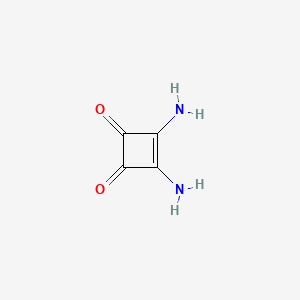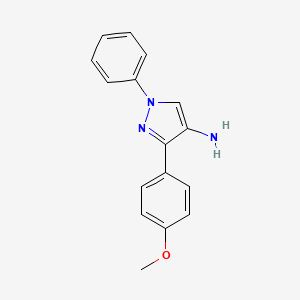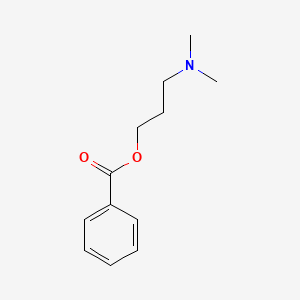
5-(3-メトキシフェニル)-1H-ピラゾール-3-カルボン酸
説明
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group
科学的研究の応用
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and dyes.
作用機序
Target of Action
Compounds with similar structures, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of “5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a metabolite produced by gut microbiota from dietary polyphenols, has been found to influence lipid metabolism .
Pharmacokinetics
The compound and its conjugates were also detected in various organs 6 hours post-administration, suggesting broad distribution .
Result of Action
For example, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid has been found to improve hepatic lipid metabolism .
生化学分析
Biochemical Properties
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and other metabolic pathways . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative damage or disrupting metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it can influence the activity of enzymes involved in the catabolism of amino acids and other metabolites . Additionally, it can affect metabolic flux by altering the levels of key metabolites, leading to changes in overall metabolic activity.
Transport and Distribution
The transport and distribution of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Additionally, its localization within cells can influence its activity, as it may interact with different biomolecules in various cellular compartments.
Subcellular Localization
The subcellular localization of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity . Additionally, its localization can affect its interactions with other biomolecules, thereby modulating its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound. For instance, 3-methoxyphenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Introduction of the Carboxylic Acid Group: The resulting pyrazole derivative can then be subjected to carboxylation reactions. This can be achieved by treating the pyrazole with carbon dioxide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the methoxy group in the para position.
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the methoxy group and the carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQRHIQFNLEJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362770 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-64-7, 1147417-27-3 | |
| Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1223338.png)


![5-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B1223343.png)
![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)
![N-[4-[[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1223349.png)


![4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B1223354.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxin-5-carboxamide](/img/structure/B1223356.png)
![2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2-(2,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1223357.png)
![1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea](/img/structure/B1223359.png)
